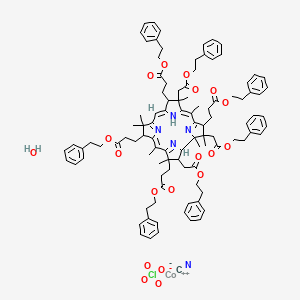![molecular formula C34H48O23 B12286834 7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl β-D-Cellotetroside ist ein biochemisches Reagenz, das in der wissenschaftlichen Forschung weit verbreitet ist. Es ist ein Derivat von 4-Methylumbelliferon, einer Verbindung, die für ihre Fluoreszenzeigenschaften bekannt ist. Diese Verbindung ist aufgrund ihrer Fähigkeit, bei enzymatischer Spaltung ein fluoreszierendes Produkt freizusetzen, besonders nützlich in enzymatischen Assays .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methylumbelliferyl β-D-Cellotetroside umfasst typischerweise die Glykosylierung von 4-Methylumbelliferon mit einem Cellotetraose-Derivat. Die Reaktion wird üblicherweise unter milden sauren Bedingungen durchgeführt, um die Bildung der glykosidischen Bindung zu ermöglichen . Der Prozess beinhaltet die Verwendung von Schutzgruppen, um die selektive Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-Methylumbelliferyl β-D-Cellotetroside folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann kristallisiert und für den kommerziellen Vertrieb getrocknet .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl β-D-cellotetroside typically involves the glycosylation of 4-methylumbelliferone with a cellotetraose derivative. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond . The process involves the use of protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl β-D-cellotetroside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then crystallized and dried for commercial distribution .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methylumbelliferyl β-D-Cellotetroside unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Enzymatische Hydrolyse durch Cellulasen setzt 4-Methylumbelliferon frei, das fluoreszierend ist.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in ihren typischen Anwendungen weniger häufig sind.
Häufige Reagenzien und Bedingungen
Enzymatische Hydrolyse: Wird üblicherweise unter Verwendung von Cellulasen bei neutralem pH-Wert und moderaten Temperaturen (25-37°C) durchgeführt.
Oxidation und Reduktion: Diese Reaktionen können je nach gewünschtem Ergebnis spezifische Oxidations- oder Reduktionsmittel erfordern.
Hauptprodukte, die gebildet werden
Das Hauptprodukt der enzymatischen Hydrolyse ist 4-Methylumbelliferon, das unter UV-Licht eine starke Fluoreszenz zeigt .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl β-D-Cellotetroside wird in verschiedenen Bereichen der wissenschaftlichen Forschung ausgiebig eingesetzt:
Wirkmechanismus
Der Wirkmechanismus von 4-Methylumbelliferyl β-D-Cellotetroside beinhaltet die enzymatische Spaltung durch Cellulasen. Das Enzym bindet an das Substrat und hydrolysiert die glykosidische Bindung, wobei 4-Methylumbelliferon freigesetzt wird. Dieses Produkt ist stark fluoreszierend und kann mit spektroskopischen Methoden leicht nachgewiesen werden .
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl β-D-cellotetroside involves its enzymatic cleavage by cellulases. The enzyme binds to the substrate and hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone. This product is highly fluorescent and can be easily detected using spectroscopic methods .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methylumbelliferyl β-D-Cellobioside: Ähnlich in der Struktur, aber enthält eine kürzere Kohlenhydratkette.
4-Methylumbelliferyl β-D-Cellotrioside: Enthält im Vergleich zu 4-Methylumbelliferyl β-D-Cellotetroside eine Glukose-Einheit weniger.
Einzigartigkeit
4-Methylumbelliferyl β-D-Cellotetroside ist aufgrund seiner längeren Kohlenhydratkette einzigartig, wodurch es ein besser geeignetes Substrat für die Untersuchung der Aktivität von Cellulasen ist, die auf längere Polysaccharide wirken .
Eigenschaften
Molekularformel |
C34H48O23 |
|---|---|
Molekulargewicht |
824.7 g/mol |
IUPAC-Name |
7-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3 |
InChI-Schlüssel |
VLSZKXHJJYJMLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)
![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)



![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)





![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
